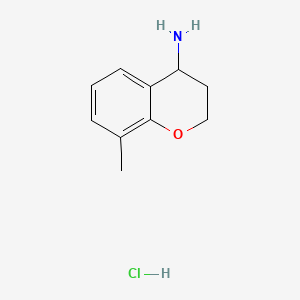

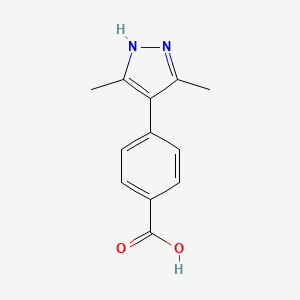

1-(6-Methoxypyridin-3-yl)ethanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Spectroscopy and Luminescence Studies :

- K. C. Medhi (1987) investigated the electronic absorption spectrum of 2-methoxypyridine, which shares a similar structural moiety with 1-(6-Methoxypyridin-3-yl)ethanol, in both vapor and solution phases, along with its luminescence spectra in ethanol at 77 K. This research is crucial for understanding the photophysical properties of such compounds (Medhi, 1987).

Medical Applications :

- Hutchinson et al. (2003) discussed the use of a compound structurally related to this compound as an antagonist of the alpha(v)beta(3) receptor, with potential applications in the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Synthetic Chemistry and Drug Development :

- Brandt et al. (2004) synthesized 5-Methoxy-N,N-diisopropyltryptamine via a procedure that produced side products, including compounds structurally related to this compound. This study highlights the relevance of such compounds in the synthesis of psychoactive substances (Brandt et al., 2004).

Catalysis and Material Science :

- Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a ligand, which involved a reaction in ethanol, indicating potential applications in catalysis and material science (Ghorbanloo & Alamooti, 2017).

Analytical Chemistry and Sensor Development :

- Qiu (2012) synthesized a compound for use as a selective chemosensor for Eu~(3+), which demonstrates the application of such molecules in environmental and medical detection (Qiu, 2012).

Biocatalysis :

- Kavi et al. (2021) optimized the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol, indicating the potential use of this compound in biocatalytic processes and drug synthesis (Kavi et al., 2021).

Pharmaceutical Chemistry :

- Patel and Patel (2012) characterized new pyridine analogs, including those related to this compound, for their antibacterial properties, demonstrating its potential in pharmaceutical chemistry (Patel & Patel, 2012).

Organic Chemistry and Drug Metabolism :

- Lee et al. (2004) studied the metabolism of a novel anti-cancer drug, revealing insights into how compounds similar to this compound are metabolized in the body (Lee et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

Compounds with similar structures have been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including the mapk/erk pathway .

Result of Action

Similar compounds have been used in the synthesis of anti-depressant molecules, indicating potential therapeutic effects .

Action Environment

It’s worth noting that similar compounds have been used in reactions that are exceptionally mild and functional group tolerant .

Propriétés

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDSKPPAAGUGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B575944.png)

![[(2S,3S)-3-(4-tert-butylbenzoyl)oxy-1,4-dioxo-1,4-bis(prop-2-enylamino)butan-2-yl] 4-tert-butylbenzoate](/img/structure/B575948.png)